molecular formula C12H17BrN4O2 B2472042 Tert-butyl 3-(2-amino-5-bromopyrimidin-4-yl)azetidine-1-carboxylate CAS No. 2094872-56-5

Tert-butyl 3-(2-amino-5-bromopyrimidin-4-yl)azetidine-1-carboxylate

Cat. No.: B2472042
CAS No.: 2094872-56-5
M. Wt: 329.198
InChI Key: DTHOUJJKYMOPEV-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-amino-5-bromopyrimidin-4-yl)azetidine-1-carboxylate is a synthetic organic compound with a complex structure It features a tert-butyl group, an azetidine ring, and a pyrimidine moiety substituted with an amino and a bromine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-amino-5-bromopyrimidin-4-yl)azetidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrimidine Moiety: The pyrimidine ring is synthesized through a series of reactions starting from simple precursors like urea and β-diketones.

    Bromination: The pyrimidine ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Azetidine Ring Formation: The azetidine ring is formed by cyclization reactions involving appropriate precursors.

    Coupling Reaction: The azetidine ring is coupled with the brominated pyrimidine moiety under suitable conditions, often using a base like potassium carbonate in a polar aprotic solvent.

    Protection and Deprotection: The tert-butyl group is introduced as a protecting group for the carboxylate functionality, which can be added or removed as needed during the synthesis.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the pyrimidine ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The amino group can be oxidized to form nitro or nitrile derivatives, while reduction can lead to the formation of amines or other reduced products.

    Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form larger ring systems or fused ring structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, thiols, or amines in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substituted Pyrimidines: Products where the bromine atom is replaced by other functional groups.

    Oxidized or Reduced Derivatives: Products resulting from the oxidation or reduction of the amino group.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-(2-amino-5-bromopyrimidin-4-yl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for developing new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and advanced materials. Its reactivity and functional group compatibility make it suitable for various applications.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-amino-5-bromopyrimidin-4-yl)azetidine-1-carboxylate depends on its specific application. In drug design, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the amino and bromine groups allows for interactions with biological macromolecules, influencing their function and leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-aminoazetidine-1-carboxylate: Similar structure but lacks the pyrimidine moiety.

    Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Contains a bicyclic structure instead of the azetidine ring.

    Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate: Features a piperidine ring instead of the azetidine ring.

Uniqueness

Tert-butyl 3-(2-amino-5-bromopyrimidin-4-yl)azetidine-1-carboxylate is unique due to the combination of the azetidine ring and the substituted pyrimidine moiety. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl 3-(2-amino-5-bromopyrimidin-4-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN4O2/c1-12(2,3)19-11(18)17-5-7(6-17)9-8(13)4-15-10(14)16-9/h4,7H,5-6H2,1-3H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHOUJJKYMOPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NC(=NC=C2Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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